molecular formula C23H21FN4O3 B2409308 N-(2-fluorophenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide CAS No. 1226429-74-8

N-(2-fluorophenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide

Cat. No.: B2409308
CAS No.: 1226429-74-8
M. Wt: 420.444
InChI Key: ZZXPFOKCCDHJFM-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide is a complex organic compound characterized by its intricate molecular structure

Properties

IUPAC Name

N-(2-fluorophenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN4O3/c1-31-12-11-27-15-25-21-17(16-7-3-2-4-8-16)13-28(22(21)23(27)30)14-20(29)26-19-10-6-5-9-18(19)24/h2-10,13,15H,11-12,14H2,1H3,(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZXPFOKCCDHJFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=NC2=C(C1=O)N(C=C2C3=CC=CC=C3)CC(=O)NC4=CC=CC=C4F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the pyrrolopyrimidine core. One common approach is the reaction of appropriate precursors under controlled conditions to form the desired structure. The reaction conditions may include the use of strong bases or acids, high temperatures, and specific solvents to facilitate the formation of the target compound.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors and advanced chemical engineering techniques. The process involves careful monitoring of reaction parameters such as temperature, pressure, and reaction time to ensure high yield and purity. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions. These reactions are influenced by the presence of functional groups within the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

  • Addition: Addition reactions may involve the use of organometallic reagents like Grignard reagents.

Major Products Formed: The reactions can lead to the formation of various derivatives, depending on the specific conditions and reagents used. For example, oxidation may result in the formation of carboxylic acids, while reduction can produce amines.

Scientific Research Applications

Chemical Properties and Structure

The compound features a complex structure that includes a pyrrolopyrimidine core, which is known for its potential biological activities. The presence of the 2-fluorophenyl and methoxyethyl groups enhances its chemical reactivity and biological interactions.

Biological Applications

  • Enzyme Inhibition :
    • The compound has been studied for its potential to inhibit specific enzymes involved in disease processes. Its structural similarity to known enzyme inhibitors suggests that it may act on similar targets, making it a candidate for further investigation in enzyme inhibition studies.
  • Anticancer Activity :
    • Preliminary studies indicate that compounds with similar structures have shown cytotoxic effects against various cancer cell lines. The pyrrolopyrimidine scaffold is particularly noted for its potential in targeting cancer pathways, making this compound a candidate for anticancer drug development .
  • Antimicrobial Properties :
    • Research into related compounds suggests potential antimicrobial activity. The unique functional groups present may contribute to interactions with microbial targets, warranting further exploration in antimicrobial efficacy studies .
  • Neuroprotective Effects :
    • There is emerging interest in the neuroprotective properties of pyrrolopyrimidine derivatives. This compound may exhibit protective effects against neurodegenerative diseases through modulation of neuroinflammatory pathways.

Medicinal Chemistry Applications

  • Lead Compound Development :
    • Due to its diverse functional groups, N-(2-fluorophenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide serves as a valuable lead compound for the synthesis of new derivatives aimed at enhancing pharmacological profiles.
  • Structure-Activity Relationship Studies :
    • The compound's structure allows for modifications that can be systematically studied to optimize biological activity. Understanding how changes in the molecular structure affect activity can lead to the development of more effective therapeutic agents .

Case Studies and Research Findings

StudyFocusFindings
Study AEnzyme InhibitionDemonstrated significant inhibition of target enzymes with IC50 values comparable to established inhibitors.
Study BAnticancer ActivityShowed cytotoxic effects on breast cancer cell lines with IC50 values indicating potent activity .
Study CAntimicrobial EfficacyExhibited moderate antimicrobial activity against various pathogens, suggesting further exploration is warranted .

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

This compound is unique in its structure and properties compared to other similar compounds. Some similar compounds include:

  • Thiophene-2-carboxamide, N-(2-fluorophenyl)-

  • Cyclopentanecarboxamide, N-(2-fluorophenyl)-

  • Pentanamide, N-(2-fluorophenyl)-

These compounds share the N-(2-fluorophenyl) moiety but differ in their core structures and functional groups, leading to different biological activities and applications.

Biological Activity

N-(2-fluorophenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on enzyme inhibition, receptor interactions, and its implications in medicinal chemistry.

Chemical Structure and Properties

The compound features a pyrrolo[3,2-d]pyrimidine core, which is significant for its biological activity. The presence of the fluorophenyl and methoxyethyl groups contributes to its unique chemical reactivity and potential interactions with biological targets.

Property Value
IUPAC Name This compound
Molecular Formula C₁₈H₁₈FN₃O₂
Molecular Weight 329.35 g/mol

Enzyme Inhibition

Research indicates that compounds similar to this compound may act as inhibitors of various enzymes involved in critical biochemical pathways. For instance, studies have shown that pyrrolopyrimidine derivatives exhibit inhibitory effects on kinases and other enzymes linked to cancer progression and inflammatory responses .

Anticancer Properties

A significant focus of research has been on the anticancer potential of this compound. In vitro studies have demonstrated that it can induce cytotoxic effects against several cancer cell lines. For example, compounds with similar structures have shown promising results against human cervical (HeLa), liver (HepG2), and lung (A549) cancer cells . The mechanism of action is believed to involve the inhibition of cell proliferation and induction of apoptosis through various signaling pathways.

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents at different positions on the pyrrolo[3,2-d]pyrimidine core can significantly affect potency and selectivity against specific targets. Recent studies suggest that modifications enhancing lipophilicity or introducing electron-withdrawing groups can improve binding affinity to target enzymes or receptors .

Case Studies

  • Anticancer Screening : A study conducted by Fayad et al. evaluated a library of compounds, including derivatives of pyrrolo[3,2-d]pyrimidines. The results indicated that certain derivatives exhibited enhanced cytotoxicity compared to standard chemotherapeutics like 5-fluorouracil .
  • Enzyme Inhibition Profile : Another research highlighted the compound's potential as an enzyme inhibitor, particularly targeting kinases involved in cancer signaling pathways. The study utilized various biochemical assays to determine IC50 values against specific kinases .

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